molecular formula C23H23ClN2OS2 B2828848 (4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone CAS No. 477858-00-7

(4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone

Cat. No.: B2828848
CAS No.: 477858-00-7
M. Wt: 443.02
InChI Key: BOBZIJHVJQXOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the methanone class, featuring a thiophene core substituted with a 4-chlorophenyl group at position 3 and a methylsulfanyl group at position 3. The benzylpiperazino moiety at the methanone position introduces a heterocyclic amine with aromatic substituents. This structural configuration is critical for its physicochemical properties and biological interactions.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[3-(4-chlorophenyl)-5-methylsulfanylthiophen-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2OS2/c1-28-21-15-20(18-7-9-19(24)10-8-18)22(29-21)23(27)26-13-11-25(12-14-26)16-17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBZIJHVJQXOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(S1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its unique structural features.

    Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Analogs
Compound Name Molar Mass (g/mol) Density (g/cm³) pKa Key Substituents
Target Compound (Benzylpiperazino derivative) ~385.3 (estimated) 1.36 (predicted) -1.34* 4-Chlorophenyl, Methylsulfanyl, Benzylpiperazino
3-(4-Chlorophenyl)-5-(Methylthio)-2-ThienylMethanone 337.89 1.36 -1.34 4-Chlorophenyl, Methylsulfanyl, Pyrrolidinyl
4-(4-Methylpiperazino)aniline 191.27 N/A N/A Methylpiperazino, Aniline

*Note: pKa values are predicted for the target compound based on analog data.

  • Piperazino vs. Pyrrolidinyl Groups: The pyrrolidinyl analog (CAS 477857-95-7) has a lower molar mass (337.89 vs. ~385.3) due to the absence of the benzyl group.
  • Methylsulfanyl vs. Other Thiophene Substituents : Methylsulfanyl contributes to higher lipophilicity compared to methoxy or hydroxyl groups, improving cellular uptake. This aligns with antibacterial trends in thienyl derivatives (e.g., compound 9a in ) .
Table 2: Antimicrobial Activity of Thienyl Derivatives
Compound Class (Reference) Gram-Positive Activity Gram-Negative Activity Candida albicans Activity
4-Substituted-1-Piperazinylmethyl Derivatives (e.g., 9a–f) +++ (e.g., 9b, 9c) ++ (Broad-spectrum: 9a)
3-Arylaminomethyl-1,3,4-Oxadiazoline-2-Thiones (e.g., 7a–e) ++ (e.g., 7b, 7c)
Target Compound (Inferred) +++ (Predicted) ++ (Predicted)
  • Piperazinyl Derivatives: Compounds with 4-substituted piperazinyl groups (e.g., 9a) exhibit broad-spectrum antibacterial activity, suggesting the benzylpiperazino group in the target compound may confer similar or enhanced efficacy against Gram-positive bacteria .
  • Role of Chlorophenyl and Methylsulfanyl: The electron-withdrawing 4-chlorophenyl group may stabilize the molecule and enhance target binding via hydrophobic interactions. Methylsulfanyl’s lipophilicity likely synergizes with the benzylpiperazino group to improve pharmacokinetics .

Molecular Docking and Binding Interactions

  • Cyclin-Dependent Kinase 5 (CDK5) Inhibitors: Docking studies of similar methanone derivatives (e.g., {4-amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone) highlight the importance of aromatic and heterocyclic moieties in forming π-π and hydrogen-bonding interactions . The target compound’s benzylpiperazino group may similarly engage with hydrophobic pockets or catalytic sites in bacterial enzymes.
  • β-Secretase Inhibitors : Analogous docking validations suggest that substituents like chlorophenyl and methylsulfanyl optimize binding affinity by filling hydrophobic subpockets .

Q & A

Q. What are the optimal synthetic routes for preparing (4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step pathways involving coupling of substituted piperazine derivatives with functionalized thiophene intermediates. Key steps include:
  • Nucleophilic substitution to introduce the benzylpiperazine moiety.
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 4-chlorophenyl group.
  • Thioether formation using methylsulfanyl precursors under inert conditions.
    Reaction optimization involves controlling temperature (e.g., reflux at 80–110°C), solvent polarity (DMF or THF for solubility), and catalysts (e.g., Pd for cross-coupling). Yields range from 75–85% with purity >95% confirmed by HPLC .

Q. Example Protocol :

  • Step 1 : React 3-(4-chlorophenyl)-5-(methylsulfanyl)thiophene-2-carboxylic acid with SOCl₂ to form the acyl chloride.
  • Step 2 : Couple with 4-benzylpiperazine in dichloromethane (DCM) at 0°C, followed by room-temperature stirring for 12 hours.
  • Purification : Column chromatography (silica gel, hexane/EtOAc 7:3) .

Q. How are structural and purity analyses conducted for this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm regiochemistry and substituent integration. Key signals include aromatic protons (δ 7.2–7.5 ppm) and methylsulfanyl (δ 2.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (e.g., 254 nm detection) assess purity (>95%). Retention times vary with mobile phase (e.g., 13–15 minutes for acetonitrile/water gradients) .
  • Mass Spectrometry (MS) : ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z ~470) .

Q. What biological assays are suitable for initial screening of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., piperazine-thiophene hybrids):
  • Enzyme inhibition : Test against kinases (e.g., PI3K) or GPCRs (e.g., serotonin receptors) using fluorometric assays.
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding affinity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., 5-HT₂A receptor). Focus on piperazine’s amine group and thiophene’s sulfur for hydrogen bonding/π-π stacking .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-analysis : Compare datasets using standardized protocols (e.g., IC₅₀ normalization).
  • Structural analogs : Correlate substituent effects (e.g., methylsulfanyl vs. sulfonyl) with activity trends.
  • Assay validation : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • LogP adjustment : Introduce polar groups (e.g., hydroxyl) to reduce hydrophobicity (target LogP <5).
  • Metabolic stability : Test microsomal half-life (human/rat liver microsomes) and modify labile sites (e.g., methylsulfanyl to sulfoxide).
  • Bioavailability : Formulate with cyclodextrins or lipid nanoparticles for enhanced solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.